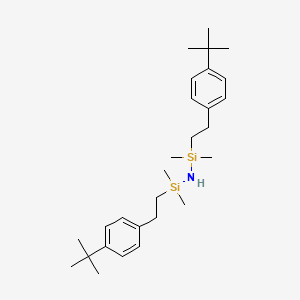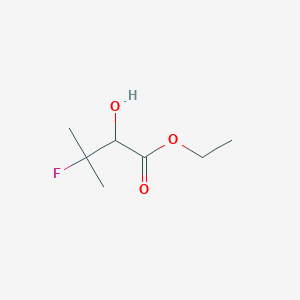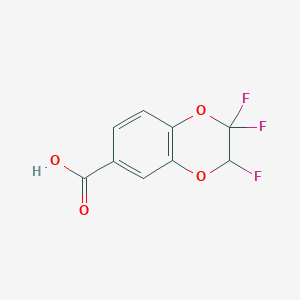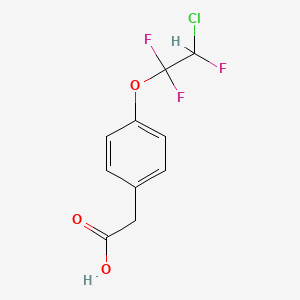
MFCD22685053
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “MFCD22685053” is a chemical substance with unique properties and applications. It is known for its specific molecular structure and has been studied extensively in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD22685053” involves several steps, including the selection of appropriate starting materials and reagents. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the yield and purity of the final product. Common synthetic routes include:
Method 1: A multi-step synthesis involving the use of specific catalysts and reagents.
Method 2: A one-pot synthesis that simplifies the process and reduces the number of steps.
Industrial Production Methods: In industrial settings, the production of “this compound” is optimized for large-scale manufacturing. This involves the use of advanced equipment and techniques to ensure consistent quality and high yield. Key aspects include:
Continuous Flow Synthesis: This method allows for the continuous production of the compound, improving efficiency and scalability.
Batch Processing: Traditional batch processing methods are also employed, with careful control of reaction parameters to achieve the desired product quality.
Análisis De Reacciones Químicas
Types of Reactions: “MFCD22685053” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert “this compound” into its reduced forms.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution Reagents: Halogens and other nucleophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxides, while reduction can produce various reduced forms of the compound.
Aplicaciones Científicas De Investigación
“MFCD22685053” has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Industry: “this compound” is utilized in the production of various industrial products and materials.
Mecanismo De Acción
The mechanism by which “MFCD22685053” exerts its effects involves specific molecular targets and pathways. It interacts with certain enzymes and receptors, leading to a cascade of biochemical reactions. The exact mechanism depends on the context of its application, such as its role in a particular chemical reaction or biological process.
Comparación Con Compuestos Similares
“MFCD22685053” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Compound A: Known for its similar molecular structure but different reactivity.
Compound B: Shares some properties with “this compound” but has distinct applications.
Compound C: Another related compound with unique characteristics and uses.
Propiedades
IUPAC Name |
bromozinc(1+);2-propoxyoxane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15O2.BrH.Zn/c1-2-6-9-8-5-3-4-7-10-8;;/h8H,1-7H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLTYNSKZNRSYOK-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCOC1CCCCO1.[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)


![{[1-(1,3-Benzothiazol-2-yl)cyclopentyl]methyl}amine dihydrochloride](/img/structure/B6314069.png)




